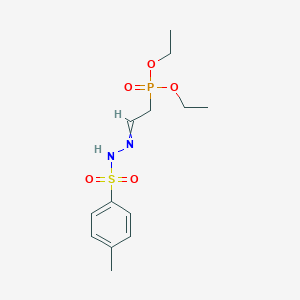
Diethoxyphosphorylacetaldehyde tosylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a hydrazone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate typically involves the reaction of diethyl phosphonate with a tosylhydrazone derivative under specific conditions. One common method involves the use of a palladium catalyst to facilitate the cross-coupling reaction between diethyl phosphonate and the tosylhydrazone . The reaction is often carried out under microwave irradiation to achieve high yields in a short time .
Industrial Production Methods
Industrial production of diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate may involve large-scale adaptations of the laboratory synthesis methods. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to an amine.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, amines, and substituted phosphonates .
Aplicaciones Científicas De Investigación
Diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate involves its interaction with specific molecular targets. For example, it can act as a cholinesterase inhibitor, affecting the breakdown of acetylcholine in the nervous system . Additionally, it may interact with other enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphonate: A simpler phosphonate compound used in similar applications but lacks the hydrazone moiety.
Diethyl (2-tosylhydrazono)phosphonate: Similar structure but with different substituents on the phosphonate group.
Uniqueness
Diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate is unique due to its combination of a phosphonate group and a tosylhydrazone moiety, which imparts distinct chemical reactivity and biological activity compared to other phosphonate derivatives .
Propiedades
Fórmula molecular |
C13H21N2O5PS |
|---|---|
Peso molecular |
348.36 g/mol |
Nombre IUPAC |
N-(2-diethoxyphosphorylethylideneamino)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H21N2O5PS/c1-4-19-21(16,20-5-2)11-10-14-15-22(17,18)13-8-6-12(3)7-9-13/h6-10,15H,4-5,11H2,1-3H3 |
Clave InChI |
GWICZZGFOFTUKQ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC=NNS(=O)(=O)C1=CC=C(C=C1)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















